molecular formula C48H26 B14211094 1,6-Di(pyren-1-yl)pyrene CAS No. 797057-73-9

1,6-Di(pyren-1-yl)pyrene

Cat. No.: B14211094
CAS No.: 797057-73-9
M. Wt: 602.7 g/mol
InChI Key: ZURXYEKYJIILLY-UHFFFAOYSA-N
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Description

1,6-Di(pyren-1-yl)pyrene is a polycyclic aromatic hydrocarbon (PAH) that consists of two pyrene units connected at the 1 and 6 positions. Pyrene itself is known for its unique optical and electronic properties, making its derivatives, such as this compound, of significant interest in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Di(pyren-1-yl)pyrene typically involves the coupling of pyrene units through various organic reactions. One common method is the Friedel-Crafts acylation, where pyrene is reacted with an acylating agent in the presence of a Lewis acid catalyst . Another approach involves the use of dibromopyrene, which is synthesized by dissolving pyrene in an organic solvent and adding dibromohydantoin, followed by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-Di(pyren-1-yl)pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrenequinones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen atoms .

Scientific Research Applications

1,6-Di(pyren-1-yl)pyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,6-Di(pyren-1-yl)pyrene is largely based on its electronic and photophysical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of the compound in different environments, making it useful in applications such as fluorescence sensing and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which provides distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and specific molecular interactions .

Properties

CAS No.

797057-73-9

Molecular Formula

C48H26

Molecular Weight

602.7 g/mol

IUPAC Name

1,6-di(pyren-1-yl)pyrene

InChI

InChI=1S/C48H26/c1-3-27-7-9-31-11-19-35(39-23-15-29(5-1)43(27)45(31)39)37-21-13-33-18-26-42-38(22-14-34-17-25-41(37)47(33)48(34)42)36-20-12-32-10-8-28-4-2-6-30-16-24-40(36)46(32)44(28)30/h1-26H

InChI Key

ZURXYEKYJIILLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=C6C=CC7=C8C6=C(C=C5)C=CC8=C(C=C7)C9=C1C=CC2=CC=CC3=C2C1=C(C=C3)C=C9

Origin of Product

United States

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